molecular formula C10H14ClNO2 B2401335 Ethyl N-phenylglycinate hydrochloride CAS No. 17609-48-2; 2216-92-4

Ethyl N-phenylglycinate hydrochloride

Cat. No. B2401335
M. Wt: 215.68
InChI Key: QCKWLHVPJKUAEI-UHFFFAOYSA-N
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Patent
US07666907B2

Procedure details

22 mL of SOCl2 were added dropwise to a solution of 30 g of phenylglycin 1 (198.5 mmol) in 200 mL of anhydrous ethanol. A gentle reflux occurred spontaneously and it was maintained for 3 h. The reaction was allowed to cool to room temperature and was stirred overnight. The solvent was removed under vacuum to afford 41.8 g of 2 as a white powder (98% yield).
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[C:5]1([NH:11][CH2:12][C:13]([OH:15])=[O:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH2:16](O)[CH3:17]>>[ClH:3].[CH2:16]([O:14][C:13](=[O:15])[CH2:12][NH:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
it was maintained for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C)OC(CNC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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